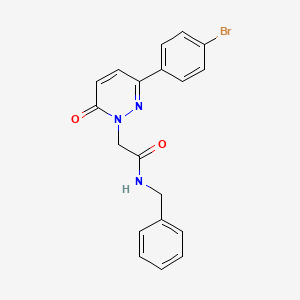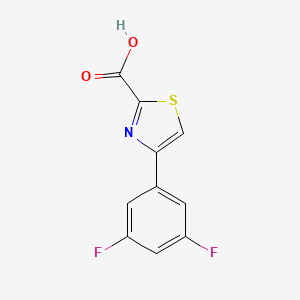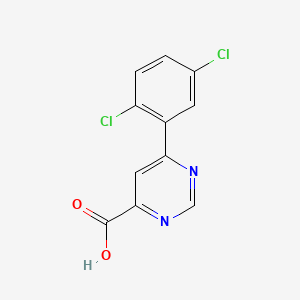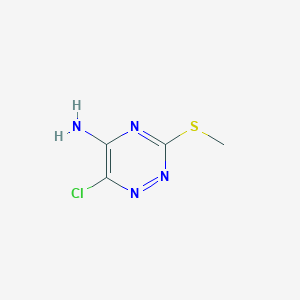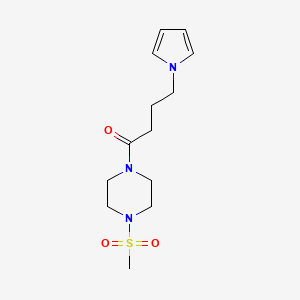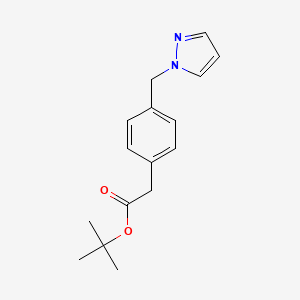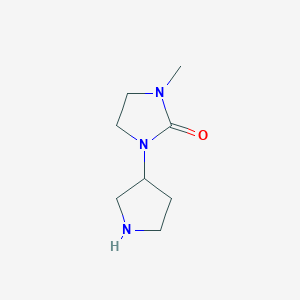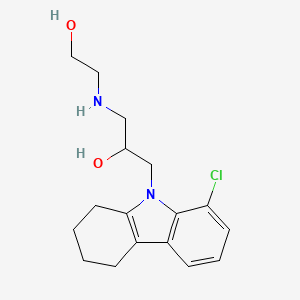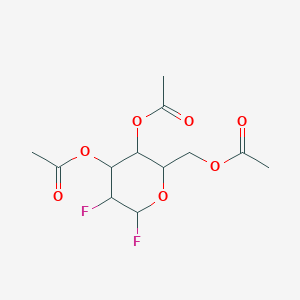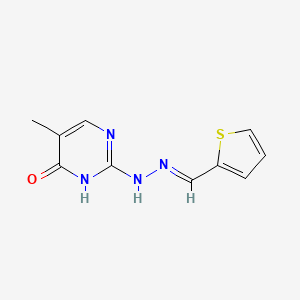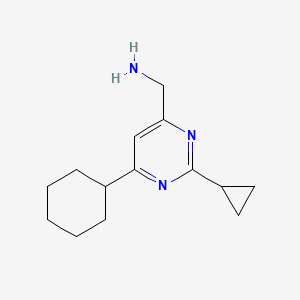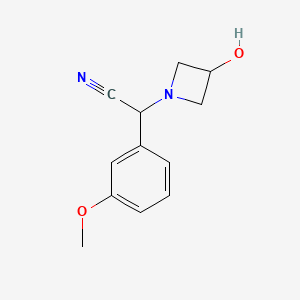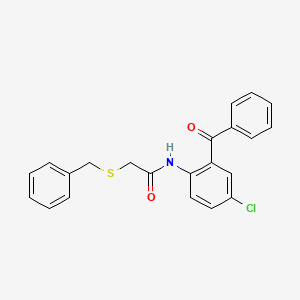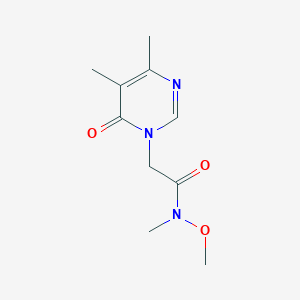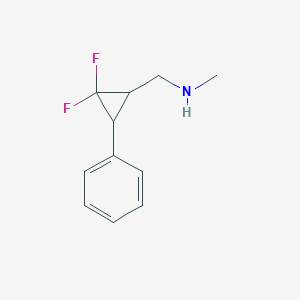
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is a compound that belongs to the class of difluorocyclopropane derivativesThe presence of fluorine atoms in the cyclopropane ring significantly influences the compound’s reactivity and stability, making it an interesting subject for scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine typically involves the cyclopropanation of suitable precursors. One common method is the thermal vinylcyclopropane rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate at 100°C, resulting in the formation of the difluorinated cyclopentene . This reaction highlights the importance of temperature control and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in sufficient yield and purity for further applications .
化学反応の分析
Types of Reactions
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated cyclopropyl ketones, while reduction can produce difluorinated cyclopropyl alcohols .
科学的研究の応用
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the cyclopropane ring can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1-difluorocyclopropane derivatives: These compounds share the difluorocyclopropane ring structure and exhibit similar chemical properties.
Fluorinated cyclopropanes: Compounds with fluorine atoms in the cyclopropane ring, which influence their reactivity and stability.
Uniqueness
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C11H13F2N |
|---|---|
分子量 |
197.22 g/mol |
IUPAC名 |
1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13F2N/c1-14-7-9-10(11(9,12)13)8-5-3-2-4-6-8/h2-6,9-10,14H,7H2,1H3 |
InChIキー |
OJUKIYGJSHDCCQ-UHFFFAOYSA-N |
正規SMILES |
CNCC1C(C1(F)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


